

An In-depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Cat. No.: B1397992

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CAS Number: 1105663-96-4

Molecular Formula: C₁₂H₁₈N₂O₄

Molecular Weight: 254.28 g/mol

Introduction

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a specialized chemical intermediate of significant interest to researchers and scientists in the field of drug discovery and development. Its rigid azetidine core, coupled with the synthetically versatile cyano and ethyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled manipulation of the azetidine nitrogen, a key feature in multi-step synthetic pathways. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** is provided in the table below. It is important to note that while some physical

properties like melting and boiling points are not extensively reported in the literature, the available data provides a foundational understanding of the compound.

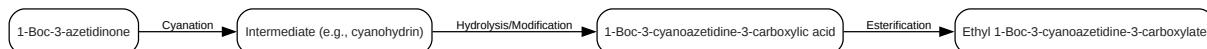
Property	Value	Source
CAS Number	1105663-96-4	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	254.28 g/mol	[1]
Synonyms	1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate, 1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate	[1]
Appearance	Not specified (likely a solid or oil)	
Purity	Commercially available up to 97%	[1]
Storage Conditions	Sealed in a dry environment at room temperature	[1]

Synthesis and Reaction Mechanisms

The synthesis of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route begins with the protection of 3-azetidinol, followed by oxidation to the corresponding ketone, 1-Boc-3-azetidinone. Subsequent reaction with a cyanide source and an ethyl cyanoformate or a similar reagent would yield the target molecule.

A related and well-documented precursor is 1-Boc-3-cyanoazetidine, which serves as a crucial intermediate.[\[1\]](#)[\[2\]](#) The synthesis of this precursor often involves the cyanation of a suitable azetidine derivative. The esterification of the related 1-Boc-3-cyanoazetidine-3-carboxylic acid would be a direct method to obtain the ethyl ester.[\[3\]](#)

The general reaction workflow can be visualized as follows:



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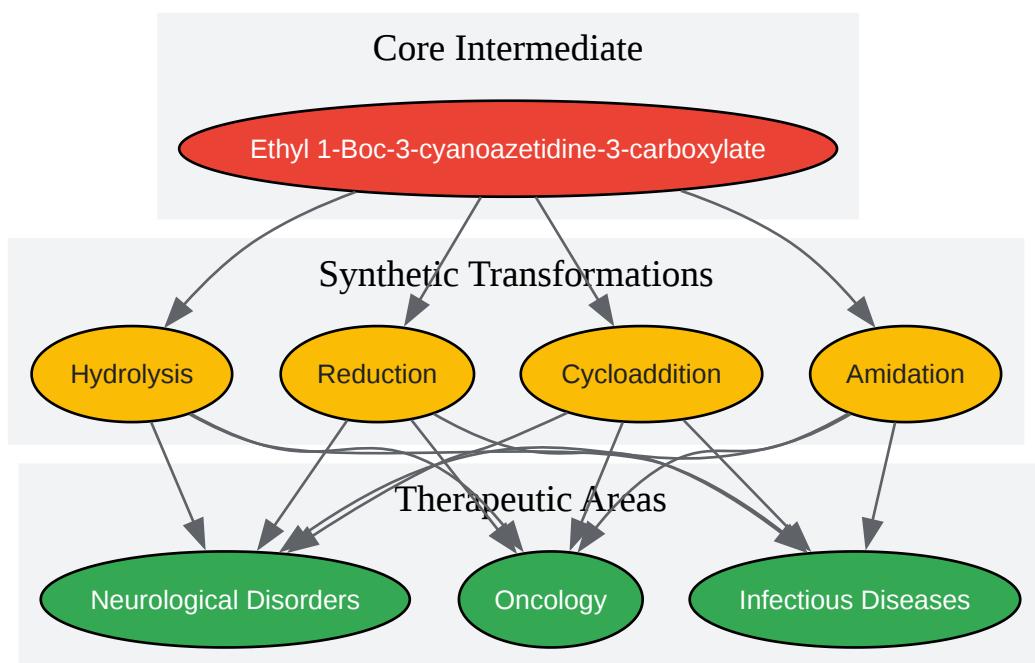
Caption: A generalized synthetic workflow for **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate**.

Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties to drug candidates. The incorporation of a cyano group provides a handle for a variety of chemical transformations, making **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** a versatile building block.

The primary application of this compound lies in the synthesis of novel heterocyclic compounds for drug discovery.^[1] The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form more complex ring systems. The ethyl ester can be hydrolyzed or converted to other functional groups. These transformations allow for the exploration of a wide chemical space around the azetidine core.

The parent compound, 1-Boc-3-cyanoazetidine, is highlighted for its role in custom synthesis projects aimed at developing new inhibitors, modulators, and other pharmacologically active agents.^[1] By extension, the ethyl ester derivative serves a similar purpose, offering an alternative reactive handle for molecular elaboration.



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Caption: Potential applications stemming from the core intermediate.

Analytical Characterization

The characterization of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound are not readily available in public databases, the expected spectral features can be predicted.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show signals corresponding to the tert-butyl group of the Boc protecting group, the ethyl group of the ester, and the protons of the azetidine ring.
 - ^{13}C NMR would show characteristic peaks for the carbonyls of the Boc and ester groups, the nitrile carbon, and the carbons of the azetidine ring and the protecting and ester groups.

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretching of the carbamate and the ester, as well as a characteristic C≡N stretching vibration for the nitrile group.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** is not widely available. However, based on the data for the closely related precursor, 1-Boc-3-cyanoazetidine, caution should be exercised when handling this compound. The precursor is noted to potentially cause respiratory irritation and be toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring, a protecting group, and two distinct reactive functionalities offers chemists a powerful tool for the synthesis of novel and complex molecules. While detailed public data on its physical properties and safety are limited, its utility can be inferred from the extensive research on related azetidine derivatives. As the demand for novel therapeutics continues to grow, the

importance of such specialized intermediates in the drug development pipeline is likely to increase.

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